Cas no 56175-44-1 (1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel-)
56175-44-1 structure
Product Name:1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel-
Numero CAS:56175-44-1
MF:C10H12O2
MW:164.201083183289
CID:369647
PubChem ID:143339
Update Time:2025-04-19
1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel-
- 1-METHOXY-2-INDANOL
- 1-Methoxy-indanol-2
- 4-methoxy-cyclohexanol
- anti-1-chloro-2-methoxycyclohexane
- Cyclohexane,1-chloro-2-methoxy-,trans
- trans-1-Chlor-2-methoxycyclohexan
- trans-1-chloro-2-methoxycyclohexane
- trans-1-methoxy-2-chlorocyclohexane
- trans-1-methoxy-2-hydroxyindan
- trans-1-methoxy-2-indanol
- trans-1-methoxy-indan-2-ol
- trans-2-Methoxy-cyclohexylchlorid
- trans-4-methoxy-cyclohexanol
- 2,3-Dihydro-1-methoxy-1H-inden-2-ol
- ZHWPZRVYPHGXSF-UHFFFAOYSA-
- 1-Methoxyindan-2-ol
- InChI=1/C10H12O2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3
- NS00064604
- 1-methoxy-2,3-dihydro-1H-inden-2-ol
- 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-, cis-
- 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-
- 2-Indanol, 1-methoxy-
- 56175-44-1
- EINECS 275-901-7
- SCHEMBL5873471
- DTXSID90971558
- 71720-52-0
- FT-0608002
- 1-Methoxy-2-indanol #
- VN6E84YC8W
-
- Inchi: 1S/C10H12O2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-11H,6H2,1H3
- Chiave InChI: ZHWPZRVYPHGXSF-UHFFFAOYSA-N
- Sorrisi: O(C)C1C2C=CC=CC=2CC1O
Proprietà calcolate
- Massa esatta: 164.08400
- Massa monoisotopica: 164.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Densità: 1.128 g/mL at 25 °C(lit.)
- Punto di ebollizione: 146-148 °C/11 mmHg(lit.)
- Punto di infiammabilità: 113 °C
- Indice di rifrazione: n20/D 1.548(lit.)
- PSA: 29.46000
- LogP: 1.29110
1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- Informazioni sulla sicurezza
- Istruzioni di sicurezza: S26-S37/39
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:S26;S37/39
- Frasi di rischio:R21/22
1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG17755-250mg |
1-METHOXY-2-INDANOL |
56175-44-1 | 98% | 250mg |
$72.00 | 2024-04-19 | |
| A2B Chem LLC | AG17755-1g |
1-METHOXY-2-INDANOL |
56175-44-1 | 98% | 1g |
$145.00 | 2024-04-19 | |
| A2B Chem LLC | AG17755-5g |
1-METHOXY-2-INDANOL |
56175-44-1 | 98% | 5g |
$650.00 | 2024-04-19 | |
| 1PlusChem | 1P00D9A3-250mg |
1-METHOXY-2-INDANOL |
56175-44-1 | 98% | 250mg |
$105.00 | 2025-02-26 | |
| 1PlusChem | 1P00D9A3-1g |
1-METHOXY-2-INDANOL |
56175-44-1 | 98% | 1g |
$188.00 | 2025-02-26 | |
| 1PlusChem | 1P00D9A3-5g |
1-METHOXY-2-INDANOL |
56175-44-1 | 98% | 5g |
$773.00 | 2025-02-26 |
1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel- Letteratura correlata
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
56175-44-1 (1H-Inden-2-ol,2,3-dihydro-1-methoxy-, (1R,2S)-rel-) Prodotti correlati
- 1006-27-5(1H-Indene,2,3-dihydro-1-methoxy-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso